Enhanced Lipophilicity via 3-Methyl Substitution
4-Chloro-2,6-dibromo-3-methylaniline exhibits a computed XLogP3 of 3.6 [1], compared to XLogP3 of 3.3 for 2,6-dibromo-4-chloroaniline (CAS 874-17-9) [2]. This +0.3 log unit difference represents an approximately 2-fold increase in octanol-water partition coefficient, reflecting the lipophilic contribution of the 3-methyl substituent. In medicinal chemistry, a ΔlogP of 0.3 can meaningfully shift a compound's position in Lipinski space and alter passive membrane permeability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 2,6-Dibromo-4-chloroaniline: XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +0.3 (approx. 2-fold increase in P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 and 2025.09.15, respectively) |
Why This Matters
The higher lipophilicity of the target compound influences partitioning in biphasic reactions and may enhance membrane permeability of derived products, directly affecting the design of bioactive molecules and extraction efficiency in synthetic workflows.
- [1] PubChem Compound Summary CID 46738191: 2,6-Dibromo-4-chloro-3-methylaniline, XLogP3 = 3.6. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary CID 625286: 2,6-Dibromo-4-chloroaniline, XLogP3 = 3.3. National Center for Biotechnology Information, 2026. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
